2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-
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Overview
Description
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- is an organic compound with the molecular formula C7H12O4. It is a cyclic diacetal derived from formaldehyde and pentaerythritol. This compound is known for its unique spiro structure, which consists of two alicyclic rings connected by a single carbon atom, forming a spiro linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a cyclic diacetal intermediate, which then undergoes further cyclization to form the spiro compound .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with the reaction being carried out in large reactors under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- involves its interaction with various molecular targets and pathways. The compound’s spiro structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: Another spiro compound with similar structural features but different functional groups.
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: A related compound with vinyl groups, used in polymer chemistry.
Uniqueness
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- is unique due to its specific spiro structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
60463-21-0 |
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Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
3-methyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C8H14O4/c1-7-11-4-8(5-12-7)2-9-6-10-3-8/h7H,2-6H2,1H3 |
InChI Key |
HPRNIEWOTKTXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC2(COCOC2)CO1 |
Origin of Product |
United States |
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